molecular formula C16H24N2O4S B10811704 2-(4-Methylphenoxy)-1-[4-(propylsulfonyl)piperazin-1-yl]ethanone

2-(4-Methylphenoxy)-1-[4-(propylsulfonyl)piperazin-1-yl]ethanone

Cat. No.: B10811704
M. Wt: 340.4 g/mol
InChI Key: LKNPVYXCAPTBJG-UHFFFAOYSA-N
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Description

2-(4-Methylphenoxy)-1-[4-(propylsulfonyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenoxy)-1-[4-(propylsulfonyl)piperazin-1-yl]ethanone typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable alkylating agent.

    Introduction of the propylsulfonyl group: This step involves the sulfonation of the piperazine ring using propylsulfonyl chloride under basic conditions.

    Attachment of the 4-methylphenoxy group: This can be done through a nucleophilic substitution reaction where 4-methylphenol reacts with an appropriate electrophile, such as an alkyl halide, in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. These methods may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenoxy ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The piperazine ring can undergo various substitution reactions, such as alkylation or acylation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) are commonly used.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Introduction of various alkyl or acyl groups on the piperazine ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenoxy)-1-[4-(propylsulfonyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenoxy)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone
  • 2-(4-Methylphenoxy)-1-[4-(ethylsulfonyl)piperazin-1-yl]ethanone
  • 2-(4-Methylphenoxy)-1-[4-(butylsulfonyl)piperazin-1-yl]ethanone

Uniqueness

2-(4-Methylphenoxy)-1-[4-(propylsulfonyl)piperazin-1-yl]ethanone is unique due to the specific combination of the 4-methylphenoxy group and the propylsulfonyl-substituted piperazine ring. This unique structure may confer distinct pharmacological properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(4-methylphenoxy)-1-(4-propylsulfonylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-3-12-23(20,21)18-10-8-17(9-11-18)16(19)13-22-15-6-4-14(2)5-7-15/h4-7H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNPVYXCAPTBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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